molecular formula C22H28O8 B1150719 Carpalasionin CAS No. 83150-97-4

Carpalasionin

Cat. No.: B1150719
CAS No.: 83150-97-4
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Carpalasionin is typically extracted from the plant Rabdosia lasiocarpa. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the pure compound

Chemical Reactions Analysis

Carpalasionin, like other diterpenoids, can undergo various chemical reactions. These reactions include:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carpalasionin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carpalasionin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The specific molecular targets of this compound include enzymes and receptors that play key roles in these pathways. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Carpalasionin is structurally similar to other diterpenoids such as lasiocarpanin and rabdolasional . These compounds share a common diterpenoid backbone but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific biological activities and its presence in Rabdosia lasiocarpa. The comparison of this compound with similar compounds highlights its potential as a bioactive compound with distinct therapeutic properties.

Properties

IUPAC Name

[(1S,4S,7R,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-10-12-6-13(24)15-21(7-12,17(10)25)19(27)30-14-4-5-20(3,8-28-11(2)23)16-18(26)29-9-22(14,15)16/h12-16,18,24,26H,1,4-9H2,2-3H3/t12-,13-,14+,15-,16-,18-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORCTCAHGPHFQO-WEOPCBAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of carpalasionin, and what type of compound is it?

A1: this compound is a diterpenoid isolated from the stem and leaves of the Rabdosia lasiocarpa plant. [] Diterpenoids are a class of natural products derived from a 20-carbon isoprenoid precursor and often exhibit biological activities.

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